3-Oxopiperidine-4-carboxylic acid
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Overview
Description
3-Oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a carboxylic acid group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxopiperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of piperidine derivatives. For instance, the oxidation of 4-piperidone with potassium permanganate (KMnO₄) in an acidic medium can yield this compound . Another method involves the hydrolysis of nitriles and amides under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or chromium trioxide (CrO₃). These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, followed by reactions with alcohols or amines.
Major Products
Oxidation: More oxidized piperidine derivatives.
Reduction: 3-hydroxypiperidine-4-carboxylic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
3-Oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for biologically active compounds and enzyme inhibitors.
Industry: Employed in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-oxopiperidine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Comparison with Similar Compounds
3-Oxopiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
4-Piperidone: A precursor in the synthesis of this compound.
Piperidine-4-carboxylic acid: Lacks the ketone group present in this compound.
3-Azabicyclo[3.3.1]nonane derivatives: These compounds have a more complex bicyclic structure compared to the monocyclic structure of this compound.
The uniqueness of this compound lies in its combination of a ketone and carboxylic acid functional group within a piperidine ring, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-5-3-7-2-1-4(5)6(9)10/h4,7H,1-3H2,(H,9,10) |
InChI Key |
AIOPVJBVDUAXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=O)C1C(=O)O |
Origin of Product |
United States |
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